
4-(Bis(2-chloroethyl)amino)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-chloroethyl)amino)-3-buten-2-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to an amino group, which is further connected to a butenone structure. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one typically involves the reaction of 2-chloroethylamine with a suitable butenone precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(2-chloroethyl)amino)-3-buten-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(Bis(2-chloroethyl)amino)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bis(2-chloroethyl)amino)-3-buten-2-one involves its interaction with cellular components, leading to various biological effects. The compound can alkylate DNA, RNA, and proteins, disrupting their normal functions. This alkylation process is facilitated by the chloroethyl groups, which form covalent bonds with nucleophilic sites on biomolecules. The disruption of DNA and RNA synthesis can lead to cell death, making the compound a potential anticancer agent.
Comparison with Similar Compounds
4-(Bis(2-chloroethyl)amino)-3-buten-2-one can be compared with other similar compounds, such as:
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
The uniqueness of this compound lies in its specific structure, which allows for targeted alkylation and potential therapeutic applications. Its ability to form stable derivatives also makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
54139-52-5 |
|---|---|
Molecular Formula |
C8H13Cl2NO |
Molecular Weight |
210.10 g/mol |
IUPAC Name |
(E)-4-[bis(2-chloroethyl)amino]but-3-en-2-one |
InChI |
InChI=1S/C8H13Cl2NO/c1-8(12)2-5-11(6-3-9)7-4-10/h2,5H,3-4,6-7H2,1H3/b5-2+ |
InChI Key |
HYPUWAYVEZCBKH-GORDUTHDSA-N |
Isomeric SMILES |
CC(=O)/C=C/N(CCCl)CCCl |
Canonical SMILES |
CC(=O)C=CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
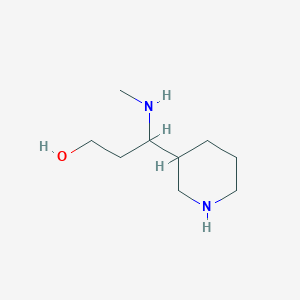

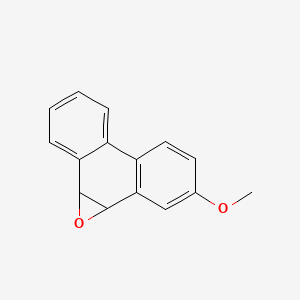
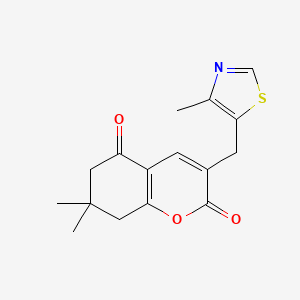

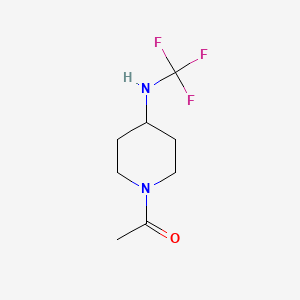
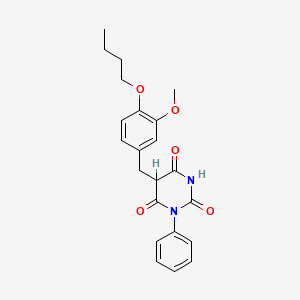

![1,3,5-Triazabicyclo[3.2.2]nonane](/img/structure/B13962080.png)
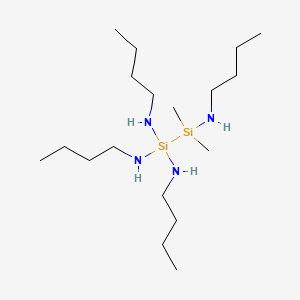
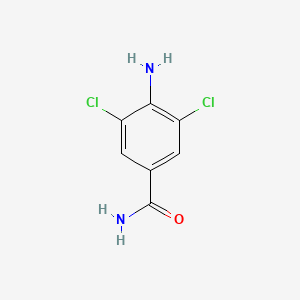
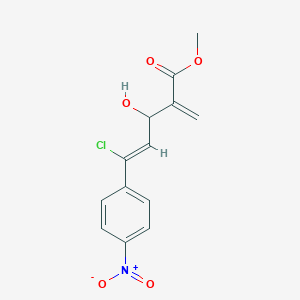
![Benzyl 2-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13962094.png)
